Misoprostol Acid D5

Description

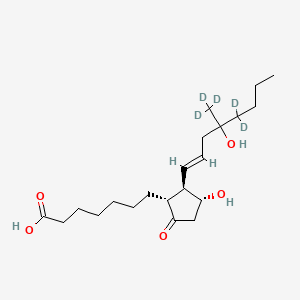

Structure

3D Structure

Properties

IUPAC Name |

7-[(1R,2R,3R)-2-[(E)-5,5-dideuterio-4-hydroxy-4-(trideuteriomethyl)oct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O5/c1-3-4-13-21(2,26)14-9-11-17-16(18(22)15-19(17)23)10-7-5-6-8-12-20(24)25/h9,11,16-17,19,23,26H,3-8,10,12-15H2,1-2H3,(H,24,25)/b11-9+/t16-,17-,19-,21?/m1/s1/i2D3,13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWGPXZGIIOYDL-CTASGXJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)(C([2H])([2H])CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Analytical Standard: A Technical Guide to Misoprostol Acid D5 for Quantitative Bioanalysis

Introduction: The Need for Precision in Prostaglandin Bioanalysis

Misoprostol, a synthetic analogue of prostaglandin E1 (PGE1), is a widely utilized therapeutic agent for the prevention of NSAID-induced gastric ulcers and for various obstetric and gynecological applications.[1][2] Upon oral administration, the parent drug, a methyl ester, is rapidly and extensively hydrolyzed to its biologically active metabolite, Misoprostol Acid.[1][3] To understand its pharmacokinetic profile and ensure therapeutic efficacy and safety, highly accurate and precise quantification of Misoprostol Acid in biological matrices is paramount. This necessity drives the use of stable isotope-labeled internal standards in bioanalytical methods, with Misoprostol Acid D5 emerging as the gold standard for mass spectrometric assays.

This in-depth guide provides a comprehensive overview of the chemical properties, structure, and, most critically, the application of this compound as an internal standard for the sensitive and selective quantification of Misoprostol Acid in complex biological samples, such as human plasma. This document is intended for researchers, analytical scientists, and drug development professionals who are engaged in pharmacokinetic studies and bioanalytical method development.

Chemical Properties and Structure of this compound

This compound is a deuterated form of Misoprostol Acid, where five hydrogen atoms have been replaced by deuterium atoms.[4] This isotopic substitution renders the molecule chemically identical to the endogenous analyte in terms of its physicochemical properties, such as polarity, solubility, and chromatographic retention time, but distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[5] This mass shift is the fundamental principle that allows for its use as an ideal internal standard, correcting for variability in sample preparation and instrument response.[6]

The formal chemical name for this compound is 9-oxo-11α,16-dihydroxy-16-(methyl-d3)-prost-13E-en-1-oic-17,17-d2 acid.[3] The deuterium labels are strategically placed on the methyl group at the C-16 position and on the C-17 position of the aliphatic side chain.

Diagram 1: Chemical Structure of this compound

A 2D representation of the this compound structure.

Table 1: Core Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1337917-44-8 | [3] |

| Molecular Formula | C₂₁H₃₁D₅O₅ | [3] |

| Molecular Weight | 373.5 g/mol | [3] |

| Purity | ≥99% deuterated forms (d₁-d₅) | [3] |

| Appearance | Typically supplied as a solution in methyl acetate or other organic solvent. | [3] |

| Solubility | Soluble in DMF (>100 mg/ml), DMSO (>50 mg/ml), and Ethanol (>50 mg/ml). Limited solubility in PBS (pH 7.2) at approximately 1 mg/ml. | [3] |

| Storage | Recommended storage at -20°C. | [3] |

| Stability | ≥ 2 years when stored correctly. | [3] |

Synthetic Strategy for Deuterated Prostaglandins

While the precise, proprietary synthesis of commercially available this compound is not publicly disclosed, a general and plausible strategy for the introduction of deuterium atoms into prostaglandin structures can be inferred from the chemical literature. The synthesis of deuterated prostaglandins often involves the use of deuterated building blocks or specific deuteration reactions at late stages of the synthesis.[7][8]

For this compound, a likely approach involves:

-

Synthesis of a Deuterated Side-Chain Precursor: A key intermediate containing the C16-methyl and C17-methylene groups would be synthesized using deuterated starting materials. For instance, a Grignard reagent prepared from a deuterated alkyl halide could be used to introduce the CD3 group, followed by reactions with deuterated reagents to form the CD2 moiety.

-

Corey Lactone Chemistry: The classic Corey lactone synthesis provides a robust and stereocontrolled route to the prostaglandin core.[9] The deuterated side-chain can be introduced via a Wittig or Horner-Wadsworth-Emmons reaction with the aldehyde derived from the Corey lactone.

-

Final Elaboration and Deprotection: Subsequent steps would involve the elaboration of the second side chain and deprotection of the functional groups to yield the final this compound molecule.

This multi-step synthesis requires careful control of stereochemistry to ensure the final product matches the stereoisomeric configuration of the non-deuterated analyte.

Application in Quantitative Bioanalysis: LC-MS/MS Method

The primary and most critical application of this compound is as an internal standard for the quantification of Misoprostol Acid in biological fluids by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10] The co-elution of the analyte and the deuterated internal standard allows for the correction of any analyte loss during sample extraction and any fluctuations in the mass spectrometer's ionization efficiency, thereby ensuring high accuracy and precision.[6]

Rationale for Using a Deuterated Internal Standard

-

Compensates for Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement in the electrospray ionization (ESI) source of the mass spectrometer. Since this compound has nearly identical chromatographic behavior and ionization efficiency to the analyte, it experiences the same matrix effects, allowing for accurate ratio-based quantification.

-

Corrects for Extraction Inefficiency: During the sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), recovery of the analyte may not be 100%. The deuterated standard is added at the beginning of the sample preparation process and its recovery is assumed to be identical to that of the analyte, thus correcting for any losses.

-

Improves Method Precision and Accuracy: By accounting for variations in sample handling and instrument performance, the use of a stable isotope-labeled internal standard significantly improves the overall precision and accuracy of the bioanalytical method.

Experimental Protocol: Quantification of Misoprostol Acid in Human Plasma

The following is a synthesized, step-by-step protocol based on published and validated LC-MS/MS methods.[10][11]

1. Preparation of Standards and Quality Control Samples:

-

Prepare a stock solution of Misoprostol Acid and this compound (internal standard, IS) in a suitable organic solvent (e.g., acetonitrile).

-

Create a series of calibration standards by spiking blank human plasma with known concentrations of Misoprostol Acid, covering the expected physiological range (e.g., 10-3000 pg/mL).

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

To each calibrator and QC sample, add a fixed concentration of the this compound internal standard solution.

2. Sample Extraction (Solid-Phase Extraction - SPE):

-

Condition an appropriate SPE cartridge (e.g., Oasis MAX) with methanol followed by water.

-

Load the plasma sample (pre-treated, if necessary) onto the SPE cartridge.

-

Wash the cartridge with a weak solvent to remove interfering substances.

-

Elute the analyte and internal standard with an acidic organic solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 150 mm) is typically used.[12]

-

Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol/acetonitrile mixture) is employed for separation.

-

Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions:

-

Misoprostol Acid: m/z 367.1 → 249.1

-

This compound (IS): m/z 372.2 → 249.0

-

-

4. Data Analysis:

-

Integrate the peak areas for both the Misoprostol Acid and this compound MRM transitions.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of Misoprostol Acid in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Diagram 2: Workflow for Bioanalytical Quantification of Misoprostol Acid

References

- 1. waters.com [waters.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. veeprho.com [veeprho.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. lcms.cz [lcms.cz]

- 7. Chemospecific deuteration of prostaglandin silyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determination of misoprostol acid in plasma samples by UPLC-MS/MS with application in a maternal-fetal pharmacokinetic study following a low misoprostol dose vaginally to induce labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. waters.com [waters.com]

The Unseen Workhorse: A Technical Guide to Misoprostol Acid D5 in Bioanalytical Research

For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible data is paramount. In the realm of pharmacokinetics and drug metabolism, the precision of analytical methodologies underpins the validity of clinical and preclinical findings. This guide delves into the core utility of a specialized yet critical tool in this field: Misoprostol Acid D5. We will explore its function not as a therapeutic agent, but as an indispensable internal standard for the robust quantification of misoprostol's active metabolite, ensuring the integrity of bioanalytical data.

The Prostaglandin Analog Misoprostol and Its Active Form

Misoprostol is a synthetic analog of prostaglandin E1, a compound with diverse physiological effects.[1][2] It is clinically utilized for the prevention of gastric ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs), as well as in obstetrics and gynecology for labor induction and the management of postpartum hemorrhage.[1][3][4]

Upon administration, misoprostol, which is a methyl ester prodrug, is rapidly and extensively absorbed and then de-esterified in the gastrointestinal tract to its biologically active metabolite, misoprostol acid.[1][2][5] It is this free acid that exerts the therapeutic effects. Consequently, pharmacokinetic (PK) studies, which are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug, focus on quantifying the concentration of misoprostol acid in biological matrices such as plasma and serum.[6][7][8]

The Imperative of Internal Standards in Quantitative Bioanalysis

Quantitative analysis of drugs and their metabolites in complex biological samples is fraught with potential for variability. Factors such as sample loss during extraction, fluctuations in instrument performance, and matrix effects (the influence of other components in the sample on the analyte's signal) can all introduce significant error.[9][10][11] To correct for this, a known quantity of an internal standard (IS) is added to every sample, calibrator, and quality control sample at the beginning of the analytical process.[9][10][12]

The ideal internal standard behaves identically to the analyte of interest throughout the entire analytical workflow—from extraction and chromatography to ionization in the mass spectrometer. By comparing the instrument response of the analyte to that of the internal standard, researchers can accurately calculate the analyte's concentration, as the ratio of their responses will remain constant even if absolute signal intensities fluctuate.[10]

Why Deuterated Standards are the "Gold Standard"

Stable Isotope-Labeled (SIL) internal standards, where one or more atoms of the analyte are replaced with a stable heavy isotope (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)), are widely regarded as the "gold standard" in mass spectrometry-based bioanalysis.[9][11] Deuterated compounds, in particular, are revolutionary in studying drug metabolism and pharmacokinetics.[13]

The key advantages of using a deuterated internal standard like this compound are:

-

Near-Identical Physicochemical Properties : Since deuterium substitution results in a minimal change to the molecule's structure and chemical properties, the deuterated standard co-elutes with the unlabeled analyte during liquid chromatography and experiences the same extraction recovery and matrix effects.[9][14]

-

Mass Differentiation : Despite these similarities, the deuterated standard is easily distinguished from the analyte by a mass spectrometer due to its higher mass.[9] This allows for simultaneous detection and quantification of both compounds.

This compound: The Key to Accurate Pharmacokinetic Assessment

This compound is the deuterium-labeled analog of misoprostol acid.[5][15][16] It is specifically designed and synthesized for use as an internal standard in the quantification of misoprostol acid in biological samples by gas chromatography-mass spectrometry (GC-MS) or, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18][19]

Its role is to ensure the reliability of data in critical research areas, including:

-

Pharmacokinetic Studies : Determining key PK parameters like peak plasma concentration (Cmax), time to peak concentration (Tmax), and area under the curve (AUC) for misoprostol acid after various routes of administration (oral, sublingual, vaginal, etc.).[6][7][15]

-

Bioequivalence Studies : Comparing the bioavailability of different formulations of misoprostol.

-

Drug Metabolism Studies : Investigating the metabolic fate of misoprostol in vivo.[13]

-

Forensic Toxicology : Quantifying misoprostol acid in postmortem samples.[20]

The use of this compound allows researchers to achieve the low limits of quantification (down to the picogram per milliliter level) necessary to accurately characterize the pharmacokinetic profile of misoprostol acid.[20]

Experimental Workflow: Quantifying Misoprostol Acid Using LC-MS/MS

The following is a representative, step-by-step protocol for the quantification of misoprostol acid in human plasma. This workflow underscores the central role of this compound.

Materials and Reagents

| Reagent/Material | Specification |

| Analyte | Misoprostol Acid |

| Internal Standard | This compound |

| Biological Matrix | Human Plasma (K2EDTA) |

| Extraction Solvent | Methyl tert-butyl ether (MTBE) |

| Acidifying Agent | Formic Acid |

| Reconstitution Solvent | 50:50 Acetonitrile:Water |

| LC Mobile Phase A | Water with 0.1% Formic Acid |

| LC Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| LC Column | C18 Reverse-Phase Column |

Step-by-Step Protocol

-

Preparation of Standards and Quality Controls (QCs) :

-

Prepare stock solutions of Misoprostol Acid and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Create a series of calibration standards by spiking blank human plasma with varying known concentrations of Misoprostol Acid.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Liquid-Liquid Extraction) :

-

Aliquot 200 µL of each sample (calibrator, QC, or unknown study sample) into a clean microcentrifuge tube.

-

Add a small, precise volume (e.g., 20 µL) of the this compound working solution to every tube. This step is critical; the IS must be added before extraction.

-

Vortex briefly to mix.

-

Acidify the samples by adding 20 µL of formic acid to protonate the misoprostol acid, making it more soluble in the organic extraction solvent.

-

Add 1 mL of MTBE, cap the tubes, and vortex vigorously for 5 minutes to extract the analyte and IS into the organic phase.

-

Centrifuge at high speed (e.g., 10,000 x g for 5 minutes) to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new set of tubes.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of the reconstitution solvent.

-

-

LC-MS/MS Analysis :

-

Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.

-

Perform chromatographic separation on a C18 column using a gradient elution with mobile phases A and B. The gradient is designed to separate misoprostol acid from other endogenous plasma components.

-

The column eluent is directed into the mass spectrometer, which is typically operated in negative electrospray ionization (ESI) mode.

-

Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect specific mass transitions for both the analyte and the internal standard. For example:

-

-

Data Processing and Quantification :

-

Integrate the peak areas for both the Misoprostol Acid and this compound MRM transitions.

-

Calculate the Peak Area Ratio (PAR) for each sample: PAR = (Peak Area of Analyte) / (Peak Area of Internal Standard).

-

Generate a calibration curve by plotting the PAR of the calibration standards against their known concentrations. A linear regression with a 1/x² weighting is typically applied.

-

Determine the concentration of Misoprostol Acid in the QC and unknown samples by interpolating their PAR values from the calibration curve.

-

Visualizing the Bioanalytical Workflow

The following diagram illustrates the key stages of the quantification process, highlighting the integration of the internal standard.

Caption: Bioanalytical workflow using an internal standard.

Conclusion

This compound is not a therapeutic compound itself, but rather a critical analytical tool that empowers researchers to conduct high-quality pharmacokinetic and metabolic studies on misoprostol. By serving as a stable, reliable internal standard, it corrects for inevitable analytical variability, ensuring that the data generated is accurate, precise, and reproducible. Its use is a hallmark of a robust, validated bioanalytical method, providing the trustworthy data that underpins drug development and clinical application decisions. For any laboratory involved in the study of misoprostol, a thorough understanding and correct implementation of this compound is fundamental to achieving scientific integrity.

References

- 1. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Misoprostol - Wikipedia [en.wikipedia.org]

- 4. Misoprostol—Is More Research Needed? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifetechindia.com [lifetechindia.com]

- 6. Pharmacokinetics of different routes of administration of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. academic.oup.com [academic.oup.com]

- 9. benchchem.com [benchchem.com]

- 10. bioanalysis-zone.com [bioanalysis-zone.com]

- 11. biopharmaservices.com [biopharmaservices.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 14. Deuterated drug - Wikipedia [en.wikipedia.org]

- 15. veeprho.com [veeprho.com]

- 16. xcessbio.com [xcessbio.com]

- 17. caymanchem.com [caymanchem.com]

- 18. clearsynth.com [clearsynth.com]

- 19. Misoprostol (free acid)-d5 - Applications - CAT N°: 10010333 [bertin-bioreagent.com]

- 20. Forensic Toxicological Aspects of Misoprostol Use in Pharmacological Abortions [mdpi.com]

Decoding the Deuterated Standard: A Technical Guide to the Certificate of Analysis for Misoprostol Acid D5

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern pharmaceutical research, particularly in pharmacokinetic and metabolic studies, the precision of analytical measurements is paramount. Deuterated internal standards are the bedrock of quantitative bioanalysis using mass spectrometry, ensuring accuracy and reproducibility. Misoprostol Acid D5, the deuterated analogue of the active metabolite of Misoprostol, serves as a critical tool in this domain.[1][2] The Certificate of Analysis (CoA) for this compound is not merely a document of quality control; it is a comprehensive scientific report that validates its suitability for rigorous analytical applications.[3] This in-depth technical guide is designed to deconstruct the CoA of this compound, providing a detailed exploration of the analytical methodologies employed and a framework for interpreting the presented data. By understanding the causality behind the experimental choices and the self-validating nature of the protocols, researchers can leverage this vital document to its fullest potential, ensuring the integrity and success of their scientific endeavors.

Introduction: The Significance of this compound in Bioanalysis

Misoprostol, a synthetic prostaglandin E1 analogue, is a prodrug that is rapidly metabolized to its biologically active form, Misoprostol Acid.[4] Its clinical applications are diverse, ranging from the prevention of NSAID-induced gastric ulcers to uses in obstetrics and gynecology.[4] In pharmacokinetic studies that aim to quantify the concentration of Misoprostol Acid in biological matrices, a reliable internal standard is indispensable.[2]

This compound is specifically designed for this purpose. As a stable isotope-labeled (SIL) internal standard, it is chemically identical to the endogenous Misoprostol Acid but possesses a greater mass due to the incorporation of five deuterium atoms.[1] This mass difference allows for its differentiation from the analyte by a mass spectrometer, while its identical physicochemical properties ensure it behaves similarly during sample extraction, chromatography, and ionization.[2] This co-elution and similar behavior correct for variability in sample preparation and matrix effects, leading to highly accurate and precise quantification.[2]

The Certificate of Analysis for this compound is the definitive document that attests to its identity, purity, and isotopic enrichment, thereby guaranteeing its performance as an internal standard.[3]

Decoding the Certificate of Analysis: A Section-by-Section Autopsy

A Certificate of Analysis for a deuterated standard like this compound is a structured document presenting a wealth of technical data.[5][6] Understanding each section is crucial for a comprehensive quality assessment.

Identification and Chemical Properties

This initial section provides the fundamental identifiers of the compound.

| Parameter | Specification | Significance |

| Compound Name | This compound | The common chemical name of the deuterated standard. |

| Alternate Names | 7-((1R,2R,3R)-3-hydroxy-2-((E)-4-hydroxy-4-(methyl-d3)oct-1-en-1-yl-5,5-d2)-5-oxocyclopentyl)heptanoic acid | Provides the systematic IUPAC name, detailing the precise chemical structure and location of the deuterium labels.[7][8] |

| CAS Number | 1337917-44-8 | A unique numerical identifier assigned by the Chemical Abstracts Service, ensuring unambiguous compound identification. |

| Molecular Formula | C₂₁H₃₁D₅O₅ | Denotes the elemental composition, explicitly indicating the presence of five deuterium (D) atoms.[9] |

| Molecular Weight | 373.54 g/mol | The mass of one mole of the compound, reflecting the increased mass due to deuterium incorporation.[4] |

| Appearance | As specified (e.g., Colorless oil, White solid) | A basic physical property check for gross contamination or degradation. |

| Solubility | e.g., Soluble in Methanol, Acetonitrile, DMSO | Critical information for preparing stock solutions and for its application in analytical methods.[9] |

| Storage Conditions | e.g., -20°C in a dry, dark place | Essential for maintaining the stability and integrity of the compound over time.[9][10] |

| Stability | e.g., ≥ 2 years at -20°C | Provides the shelf-life under recommended storage conditions, ensuring the material remains within specification.[9] |

Core Quality Attributes: Purity and Isotopic Enrichment

This section contains the critical quantitative data that defines the quality of the deuterated standard.

| Analysis | Method | Result | Interpretation |

| Chemical Purity | HPLC-UV/MS | ≥98.0% | Quantifies the percentage of the target molecule relative to any non-isotopic impurities. A high chemical purity is essential to avoid interference from other compounds.[11] |

| Isotopic Purity (D-enrichment) | Mass Spectrometry | ≥99 atom % D | Represents the percentage of deuterium at the specified labeled positions. High isotopic enrichment minimizes the presence of the unlabeled analyte, which could interfere with quantification.[12] |

| Isotopologue Distribution | Mass Spectrometry | d₅ ≥ 95%, d₄ ≤ 5%, d₃ ≤ 0.5% | Details the relative abundance of molecules with different numbers of deuterium atoms (isotopologues). This is a more comprehensive measure of isotopic quality than a single enrichment value.[13][14] |

Core Analytical Techniques and Data Interpretation

The data presented in a CoA is the result of rigorous analytical testing. Understanding the principles behind these techniques is key to appreciating the quality of the standard.

Chemical Identity and Purity by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the chemical purity of pharmaceutical compounds. It separates the main compound from any impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[15] This separation allows for the quantification of the main peak (this compound) relative to any other peaks, which represent impurities.

Illustrative Experimental Protocol: HPLC-UV Analysis of this compound

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.[9]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm, where prostaglandins exhibit UV absorbance.[9]

-

Injection Volume: 10 µL.

-

Data Analysis: The chromatogram is analyzed to determine the area of the main peak corresponding to this compound. Chemical purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Structural Confirmation and Isotopic Purity by Mass Spectrometry (MS)

Causality: Mass spectrometry is a powerful technique that measures the mass-to-charge ratio of ions. For this compound, it serves two primary purposes: confirming the molecular weight, which provides evidence of its identity, and determining the isotopic purity and distribution by resolving the masses of the different isotopologues.[12][13] High-resolution mass spectrometry (HRMS) is often employed for its ability to provide highly accurate mass measurements.[12]

Illustrative Experimental Protocol: LC-MS Analysis of this compound

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for prostaglandins.[16]

-

MS Analysis:

-

Full Scan: A full scan is performed to confirm the presence of the [M-H]⁻ ion at the expected m/z (mass-to-charge ratio) for this compound (e.g., m/z 372.5).

-

Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): To determine the isotopologue distribution, the instrument is set to monitor the m/z values for the d₅, d₄, d₃, etc., species. For MRM, specific fragmentation patterns are monitored (e.g., for Misoprostol Acid, a common transition is m/z 367.0 → 249.1; for the d₅ analogue, this would be m/z 372.5 → 249.0).[16][17]

-

-

Data Analysis: The relative intensities of the peaks corresponding to each isotopologue are used to calculate the isotopic purity and distribution. The isotopic purity is often reported as the percentage of the desired deuterated form (d₅) relative to all other isotopologues.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the molecular structure of a compound. For a deuterated standard, it is used to confirm the overall structure and, importantly, to verify the positions of the deuterium atoms.

-

¹H NMR (Proton NMR): This technique detects proton signals. In a highly deuterated compound like this compound, the absence or significant reduction of proton signals at the deuterated positions confirms successful labeling.[13]

-

²H NMR (Deuterium NMR): This method directly detects the deuterium nuclei, confirming their presence and providing information about their chemical environment.[18]

Illustrative Experimental Protocol: NMR Analysis of this compound

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃, Methanol-d₄).

-

¹H NMR Analysis:

-

Acquire a standard ¹H NMR spectrum.

-

Integrate the residual proton signals at the deuterated positions and compare them to the integration of non-deuterated protons in the molecule to estimate the degree of deuteration.

-

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum.

-

Observe signals corresponding to the deuterium atoms at the labeled positions, confirming their presence.

-

Visualizing the CoA Workflow and Data Relationships

To better understand the interconnectedness of the information on a CoA, the following diagrams illustrate the analytical workflow and the logical structure of the document.

Caption: Analytical workflow for generating the Certificate of Analysis.

Caption: Logical structure of a Certificate of Analysis.

Conclusion: From Data to Confidence

The Certificate of Analysis for this compound is more than a simple declaration of quality; it is a testament to the rigorous scientific process that underpins the creation of a reliable analytical standard. For the researcher, scientist, or drug development professional, a thorough understanding of this document is not just beneficial—it is a prerequisite for generating high-quality, reproducible data. By appreciating the "why" behind the analytical techniques and the significance of each data point, from chemical purity to isotopologue distribution, the user can proceed with confidence, knowing that their quantitative analyses are built on a foundation of validated and trustworthy chemical integrity. This guide serves as a roadmap to navigating the technical intricacies of the CoA, empowering scientists to make informed decisions and uphold the highest standards of scientific rigor in their research.

References

- 1. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. books.rsc.org [books.rsc.org]

- 4. Ultra sensitive determination of limaprost, a prostaglandin E1 analogue, in human plasma using on-line two-dimensional reversed-phase liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. agilent.com [agilent.com]

- 8. Quantitative gas chromatography of prostaglandin E1 at the Nanogram level: use of deuterated carrier and multiple-ion analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Simultaneous mass spectrometric measurement of prostaglandins E1 (PGE1) and PGE2 with a deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 17. Prostaglandin Impurity 1 - CAS - 240405-20-3 | Axios Research [axios-research.com]

- 18. 2H-NMR studies on ether lipid-rich bacterial membranes: deuterium order profile of Clostridium butyricum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard in Prostaglandin Bioanalysis: A Technical Guide to Misoprostol Acid D5 vs. Non-labeled Misoprostol Acid

Abstract

For researchers, scientists, and drug development professionals vested in the quantitative analysis of prostaglandins, the precision of analytical methodologies is paramount. Misoprostol, a synthetic prostaglandin E1 analog, is rapidly metabolized to its active form, Misoprostol Acid.[1] The accurate quantification of this metabolite in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This in-depth technical guide provides a comprehensive comparison of non-labeled Misoprostol Acid and its deuterated stable isotope-labeled internal standard, Misoprostol Acid D5. We will delve into the core principles of isotope dilution mass spectrometry, present detailed experimental protocols for bioanalysis, and illustrate the profound impact of choosing the appropriate internal standard on data integrity and analytical robustness.

Introduction: The Imperative for Precision in Prostaglandin Quantification

Prostaglandins are potent lipid compounds that exert a wide range of physiological effects at very low concentrations.[2] Their transient nature and low endogenous levels present significant analytical challenges.[3] Misoprostol is a widely used therapeutic agent for the prevention of NSAID-induced gastric ulcers and in obstetrics and gynecology.[4] Following oral administration, it is rapidly and extensively hydrolyzed to Misoprostol Acid, the biologically active metabolite.[1][5] Therefore, accurate measurement of Misoprostol Acid in plasma or other biological fluids is a direct indicator of the drug's bioavailability and metabolic profile.[6]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for the bioanalysis of small molecules due to its high sensitivity and selectivity.[7] However, the accuracy and precision of LC-MS/MS data are highly susceptible to variations in sample preparation, matrix effects, and instrument response.[8] The use of an appropriate internal standard is therefore not just recommended, but essential for robust and reliable quantification.[9]

Misoprostol Acid vs. This compound: A Comparative Overview

The fundamental difference between Misoprostol Acid and this compound lies in the isotopic substitution of five hydrogen atoms with deuterium.[10] This subtle modification results in a mass shift that is readily detectable by a mass spectrometer, while the physicochemical properties remain virtually identical.[11] This near-perfect analogy is the cornerstone of its utility as an internal standard.

| Property | Misoprostol Acid | This compound | Rationale for Significance |

| Chemical Formula | C₂₁H₃₆O₅[12] | C₂₁H₃₁D₅O₅[13] | The incorporation of five deuterium atoms provides a significant mass difference for MS detection. |

| Molecular Weight | ~368.5 g/mol [12] | ~373.5 g/mol [10][13] | Allows for the differentiation of the analyte from the internal standard by the mass spectrometer. |

| Physicochemical Properties | Identical to this compound | Nearly identical to Misoprostol Acid[11] | Ensures co-elution during chromatography and similar behavior during extraction and ionization. |

| Primary Application | Analyte of interest in pharmacokinetic and bioequivalence studies.[6] | Internal standard for the quantification of Misoprostol Acid.[13][14][15] | Serves as a reference to correct for analytical variability. |

The Principle of Stable Isotope Dilution (SID) in Bioanalysis

The use of a stable isotope-labeled internal standard like this compound is an application of the isotope dilution mass spectrometry (IDMS) principle.[16] This technique is considered the gold standard for quantitative analysis due to its ability to compensate for various sources of error inherent in the analytical workflow.[11]

By adding a known amount of this compound to a sample at the very beginning of the sample preparation process, it acts as a "chaperone" for the endogenous, non-labeled Misoprostol Acid. Any loss of the analyte during extraction, derivatization, or injection will be mirrored by a proportional loss of the internal standard.[11] Similarly, any suppression or enhancement of the ionization process in the mass spectrometer will affect both the analyte and the internal standard equally.[8] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to a highly accurate and precise measurement of the analyte's concentration.[16]

Caption: Workflow of Stable Isotope Dilution using this compound.

Experimental Protocol: Quantification of Misoprostol Acid in Human Plasma using LC-MS/MS

This protocol outlines a validated method for the determination of Misoprostol Acid in human plasma, employing this compound as the internal standard.

Materials and Reagents

-

Misoprostol Acid (Reference Standard)

-

This compound (Internal Standard)[6]

-

Human Plasma (with anticoagulant, e.g., K₂EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)[6]

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Misoprostol Acid and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the Misoprostol Acid stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to prepare working solutions for calibration curve standards and quality control (QC) samples.

-

Internal Standard Working Solution (e.g., 20 ng/mL): Dilute the this compound stock solution with the same solvent mixture.[6]

Sample Preparation (Solid Phase Extraction - SPE)

The objective of sample preparation is to extract the analyte and internal standard from the complex biological matrix, remove interfering substances, and concentrate the sample.

-

Sample Aliquoting: To 300 µL of plasma sample (calibration standard, QC, or unknown), add 30 µL of the this compound internal standard working solution.[6]

-

Vortex Mixing: Vortex the samples for 30 seconds to ensure thorough mixing.[6]

-

SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.[6]

-

Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.[6]

-

Washing: Wash the cartridge with 2 mL of water to remove polar interferences.[6]

-

Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.[6]

-

Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 50°C.[6]

-

Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase (e.g., 60% acetonitrile) and vortex for 1 minute.[6]

Caption: Solid Phase Extraction (SPE) workflow for Misoprostol Acid.

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

-

LC System: UPLC or HPLC system

-

Column: A reverse-phase column such as a Luna Phenyl-Hexyl, 2.0 mm x 150 mm, 5 µm.[6]

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 50:50 v/v).[6]

-

Flow Rate: 0.3 mL/min.[6]

-

Column Temperature: 35°C.[6]

-

Injection Volume: 5-10 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.[6]

-

Multiple Reaction Monitoring (MRM) Transitions:

Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA).[18][19] Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[18]

-

Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.[18]

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range of 2.5-1200 pg/mL has been reported.[17]

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. LLOQs as low as 2.5 pg/mL have been achieved.[17]

-

Recovery: The efficiency of the extraction process.[19]

-

Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.[19]

-

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.[19]

The Decisive Advantage of this compound

The use of this compound as an internal standard provides several critical advantages over non-labeled analogs or structurally similar compounds:

-

Correction for Matrix Effects: Deuterated internal standards co-elute with the analyte, ensuring they experience the same ion suppression or enhancement, which allows for effective normalization.[11]

-

Compensation for Extraction Variability: Any loss of analyte during the multi-step sample preparation process is mirrored by the internal standard, maintaining a constant analyte-to-standard ratio.[11]

-

Normalization of Instrumental Variations: Fluctuations in injection volume and mass spectrometer response are normalized, leading to more precise and reproducible results.[11]

-

Enhanced Data Integrity: The use of a stable isotope-labeled internal standard is strongly recommended by regulatory agencies like the FDA for bioanalytical method validation, ensuring the highest level of data quality for pivotal studies.[9]

Conclusion

In the rigorous landscape of drug development and clinical research, the quality of bioanalytical data is non-negotiable. The choice between using a non-labeled compound and a stable isotope-labeled internal standard for the quantification of Misoprostol Acid is a critical decision that directly impacts the reliability of study outcomes. This compound, by virtue of its near-identical physicochemical properties to the analyte, stands as the unequivocal gold standard. Its ability to meticulously track and correct for analytical variability throughout the entire workflow ensures the highest degree of accuracy and precision. For scientists and researchers aiming for unimpeachable data integrity in prostaglandin analysis, the implementation of this compound is an indispensable best practice.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Prostaglandins: Structure, Functions, and Analytical Methods - Creative Proteomics [creative-proteomics.com]

- 3. Methods for quantitative estimation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Misoprostol | C22H38O5 | CID 5282381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. waters.com [waters.com]

- 6. Development and validation of a selective and sensitive LC-MS/MS method for determination of misoprostol acid in human plasma: Application to bioequivalence study -Analytical Science and Technology [koreascience.kr]

- 7. texilajournal.com [texilajournal.com]

- 8. crimsonpublishers.com [crimsonpublishers.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound | C21H36O5 | CID 46782384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Misoprostol acid | C21H36O5 | CID 6436406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. veeprho.com [veeprho.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. benchchem.com [benchchem.com]

- 17. Development and validation of highly sensitive method for determination of misoprostol free acid in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fda.gov [fda.gov]

- 19. fda.gov [fda.gov]

An In-Depth Technical Guide to the Isotopic Labeling of Misoprostol Acid D5

This guide provides a comprehensive technical overview of Misoprostol Acid D5, a deuterated analog of the active metabolite of Misoprostol. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind its use, a plausible synthetic pathway for its creation, detailed analytical methodologies for its characterization, and its critical applications in modern pharmaceutical research.

Introduction: The Significance of Isotopic Labeling in Drug Metabolism

In the realm of pharmacokinetics and drug metabolism, understanding the fate of a drug within a biological system is paramount. Stable isotope labeling, the practice of replacing one or more atoms of a molecule with their heavier, non-radioactive isotopes, has become an indispensable tool.[1] The introduction of deuterium (D or ²H), a stable isotope of hydrogen, into a drug molecule can subtly alter its physicochemical properties without changing its fundamental biological activity.[2] This alteration, primarily the strengthening of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, can lead to a kinetic isotope effect (KIE).[1] The KIE can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step, thereby influencing the drug's pharmacokinetic profile.[3][4]

Misoprostol, a synthetic analog of prostaglandin E1 (PGE1), is a widely used medication for the prevention of NSAID-induced gastric ulcers and for obstetric and gynecological purposes.[5][6] Upon administration, the methyl ester of Misoprostol is rapidly hydrolyzed to its biologically active form, Misoprostol Acid.[7][8] To accurately quantify Misoprostol Acid in biological matrices, a reliable internal standard is required for analytical techniques such as mass spectrometry. This compound, with five deuterium atoms strategically placed on the molecule, serves as an ideal internal standard for such quantitative bioanalysis.[9][10] Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample extraction and chromatographic separation, while its increased mass allows for clear differentiation in a mass spectrometer.[1]

Chemical Identity and Physicochemical Properties

This compound is a specifically designed isotopologue of Misoprostol Acid. The deuterium labels are strategically placed to be metabolically stable and not interfere with the molecule's core structure.

| Property | Value | Source |

| Formal Name | 7-((1R, 2R)-3-Hydroxy-2-((E)-4-hydroxy-4-(methyl-d3)oct-1-en-1-yl-5, 5-d2)-5-oxocyclopentyl)heptanoic acid | [9] |

| Molecular Formula | C₂₁H₃₁D₅O₅ | [7] |

| Formula Weight | 373.5 g/mol | [7] |

| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₅) | [7] |

| CAS Number | 1337917-44-8 | [7] |

Below is the chemical structure of this compound, highlighting the positions of the five deuterium atoms.

Caption: Chemical structure of this compound.

Proposed Synthesis and Isotopic Labeling of this compound

While the exact proprietary synthesis of commercially available this compound is not publicly disclosed, a plausible and efficient synthetic route can be designed based on well-established principles of prostaglandin synthesis and deuteration chemistry.[9][11] The following proposed synthesis utilizes a convergent approach, building the key fragments of the molecule separately before combining them.

References

- 1. EP3652142B1 - Process for the preparation and purification of misoprostol - Google Patents [patents.google.com]

- 2. Chemistry and synthetic development of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Superacid-catalysed α-deuteration of ketones with D 2 O - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00683J [pubs.rsc.org]

- 4. The deuteration of organic compounds as a tool to teach chemistry [scielo.org.mx]

- 5. Misoprostol - Wikipedia [en.wikipedia.org]

- 6. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. thieme-connect.com [thieme-connect.com]

A Senior Application Scientist's Guide to Sourcing and Utilizing Misoprostol Acid D5 for Bioanalytical Applications

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of Misoprostol Acid D5, including its critical role in quantitative analysis, guidance on selecting a reputable supplier, and detailed protocols for its application. This guide emphasizes scientific integrity, providing field-proven insights to ensure the accuracy and reproducibility of your experimental results.

The Critical Role of this compound in Quantitative Bioanalysis

Misoprostol, a synthetic analog of prostaglandin E1, is a widely used therapeutic agent for the prevention of NSAID-induced gastric ulcers and for various gynecological applications. Following administration, it is rapidly metabolized to its active form, Misoprostol Acid. Accurate quantification of Misoprostol Acid in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.

Due to its low endogenous levels and the complexity of biological samples, the use of a stable isotope-labeled internal standard is essential for reliable quantification by mass spectrometry. This compound, a deuterated analog of Misoprostol Acid, serves as the gold standard for this purpose. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. The mass difference of 5 Daltons allows for clear differentiation by the mass spectrometer, enabling precise and accurate correction for any analyte loss during sample preparation and for matrix effects in the ion source.

The causality behind the necessity of this compound lies in the inherent variability of bioanalytical methods. Without a proper internal standard, variations in extraction efficiency, instrument response, and ion suppression can lead to significant and unpredictable errors in concentration measurements. This compound co-elutes with the analyte and experiences the same experimental variations, allowing for a ratiometric measurement that cancels out these sources of error, leading to a self-validating system for quantification.

Selecting a Reputable Supplier: A Multi-faceted Approach

The quality of your analytical standard is the bedrock of your quantitative data. Therefore, the selection of a supplier for this compound should be a meticulous process, guided by several key parameters beyond just price. A high-quality standard from a reputable supplier will come with comprehensive documentation, ensuring its identity, purity, and stability.

Key Supplier Evaluation Criteria

When evaluating potential suppliers, consider the following:

-

Certificate of Analysis (CoA): This is a non-negotiable document. A comprehensive CoA should include the compound's identity, chemical purity (typically determined by HPLC or GC), isotopic enrichment (the percentage of deuterium incorporation), and characterization data (e.g., NMR, mass spectrometry).

-

Isotopic Purity: For a D5 standard, it is crucial to know the percentage of the D5 species and the distribution of other isotopic variants (D0, D1, D2, D3, D4). High isotopic enrichment (ideally >98%) is critical to prevent signal overlap with the unlabeled analyte, especially at the lower limit of quantification.

-

Chemical Purity: The presence of non-isotopic impurities can interfere with the analysis and lead to inaccurate results. A chemical purity of >98% is generally recommended.

-

Documentation and Traceability: Reputable suppliers will provide clear documentation tracing the synthesis and characterization of the standard.

-

Technical Support: Access to knowledgeable technical support can be invaluable for troubleshooting and for obtaining additional information about the product.

-

Formulation and Stability Data: The standard should be provided in a stable formulation with clear storage instructions and stability data to ensure its integrity over time.

Comparative Analysis of Leading Suppliers

The following table summarizes the offerings for this compound from several prominent suppliers. This information is based on publicly available data and should be verified with the supplier before purchase.

| Supplier | CAS Number | Molecular Formula | Stated Purity | Formulation | Storage |

| Cayman Chemical | 1337917-44-8 | C₂₁H₃₁D₅O₅ | ≥98% chemical purity, ≥99% deuterated forms (d1-d5) | A solution in methyl acetate | -20°C[1] |

| Santa Cruz Biotechnology | 1337917-44-8 | C₂₁H₃₁D₅O₅ | ≥99% deuterated forms (d1-d5) | Not specified on product page | Not specified on product page[2] |

| Veeprho | Not specified | C₂₁H₃₁D₅O₅ | High quality reference standard | Not specified | Not specified[3] |

| Clinivex | Not specified | C₂₁H₃₁D₅O₅ | Not specified | Available in 10MG, 25MG, 50MG, 100MG units | Shipped at room temperature[4] |

| Simson Pharma | 1337917-44-8 | C₂₁H₃₁D₅O₅ | High quality | Custom synthesis | Not specified |

| Clearsynth | 1337917-44-8 | C₂₁H₃₁D₅O₅ | Not less than 90% by HPLC | Not specified | Store in freezer[5] |

| MedChemExpress | 1337917-44-8 | C₂₁H₃₁D₅O₅ | Not specified | Not specified | Refer to CoA[6] |

Note: The level of detail provided on public-facing materials varies significantly between suppliers. It is imperative to request a detailed Certificate of Analysis before making a purchasing decision.

Procurement and Handling Protocol for this compound

A systematic approach to procuring and handling analytical standards is crucial for maintaining their integrity and ensuring regulatory compliance.

Step-by-Step Purchasing Workflow

Caption: A logical workflow for the procurement of analytical reference standards.

Handling and Storage Best Practices

-

Upon Receipt: Immediately inspect the packaging for any signs of damage. Verify that the received product matches the purchase order and that all required documentation (CoA, SDS) is present.

-

Storage: Prostaglandins are sensitive to temperature, light, and pH.[7] this compound should be stored at -20°C in its original, tightly sealed container to prevent degradation.[8] Avoid repeated freeze-thaw cycles.

-

Aliquoting: To minimize degradation, it is advisable to prepare aliquots of the stock solution. This prevents the need to repeatedly warm and cool the primary stock.

-

Solvent Selection: If the standard is provided as a solid, use high-purity, anhydrous solvents for reconstitution. For standards provided in a solvent like methyl acetate, the solvent can be evaporated under a gentle stream of nitrogen and the residue redissolved in a solvent compatible with your analytical method.

Experimental Protocol: Quantification of Misoprostol Acid in Human Plasma using LC-MS/MS

This protocol provides a robust and validated method for the quantification of Misoprostol Acid in human plasma, utilizing this compound as an internal standard. This method is adapted from established bioanalytical procedures and is intended as a starting point for method development and validation in your laboratory.

Materials and Reagents

-

Misoprostol Acid analytical standard

-

This compound internal standard

-

Human plasma (with appropriate anticoagulant)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation Workflow

Caption: A typical solid-phase extraction workflow for Misoprostol Acid from plasma.

Step-by-Step Methodology

-

Preparation of Stock Solutions and Calibration Standards:

-

Prepare a 1 mg/mL stock solution of Misoprostol Acid and this compound in methanol.

-

Perform serial dilutions of the Misoprostol Acid stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare working solutions for calibration standards and quality control (QC) samples.

-

Prepare a working solution of the this compound internal standard.

-

-

Sample Preparation:

-

To 100 µL of plasma sample, calibration standard, or QC, add 10 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Perform solid-phase extraction (SPE) on the supernatant.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Misoprostol Acid: Q1/Q3 transition (e.g., m/z 367.3 -> 249.2)

-

This compound: Q1/Q3 transition (e.g., m/z 372.3 -> 254.2)

-

-

Optimize MS parameters (e.g., declustering potential, collision energy) for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both Misoprostol Acid and this compound.

-

Calculate the peak area ratio (Misoprostol Acid / this compound).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of Misoprostol Acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

The selection and proper use of a high-quality internal standard like this compound are fundamental to achieving accurate and reproducible results in the bioanalysis of Misoprostol. By following a rigorous supplier evaluation process, adhering to best practices for handling and storage, and implementing a validated analytical method, researchers can have high confidence in their quantitative data. This guide provides a framework for these critical activities, empowering scientists to generate reliable data that can withstand scientific and regulatory scrutiny.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. veeprho.com [veeprho.com]

- 4. theclinivex.com [theclinivex.com]

- 5. clearsynth.com [clearsynth.com]

- 6. lifetechindia.com [lifetechindia.com]

- 7. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

safety and handling of Misoprostol Acid D5 powder

An In-Depth Technical Guide to the Safe Handling and Application of Misoprostol Acid D5 Powder

Introduction

This compound is the stable, deuterium-labeled analog of Misoprostol Acid, the active metabolite of the synthetic prostaglandin E1 analog, Misoprostol.[1][2] Its primary application in research and drug development is as an internal standard for the precise quantification of Misoprostol Acid in biological matrices via mass spectrometry.[3][4][5] The structural integrity and analytical accuracy of this standard are paramount; however, its pharmacological classification as a potent prostaglandin analog necessitates a rigorous and informed approach to its handling. The parent compound, Misoprostol, is associated with significant physiological effects, including reproductive and developmental toxicity.[6][7] Therefore, it is imperative that this compound is handled with the same level of caution as its pharmacologically active counterpart to ensure the safety of all laboratory personnel.

This guide provides a comprehensive framework for the safe handling, storage, and use of this compound powder. It is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols for potent pharmaceutical compounds.

Compound Identification and Physicochemical Properties

A precise understanding of the compound's identity is the foundation of safe handling. This compound is specifically designed for analytical applications where isotopic differentiation is required.

| Property | Value | Source(s) |

| IUPAC Name | 7-((1R,2R,3R)-3-hydroxy-2-((E)-4-hydroxy-4-(methyl-d3)oct-1-en-1-yl-5,5-d2)-5-oxocyclopentyl)heptanoic acid | [8][9] |

| CAS Number | 1337917-44-8 | [1][3][8] |

| Molecular Formula | C₂₁H₃₁D₅O₅ | [1][3][8] |

| Molecular Weight | 373.54 g/mol | [1][2] |

| Primary Use | Internal standard for quantitative analysis | [2][3] |

Hazard Assessment and Toxicological Profile

While a specific, comprehensive toxicological profile for the deuterated form is not widely available, the guiding principle is to adopt the hazard profile of the parent compound, Misoprostol. Deuteration does not typically alter the pharmacological activity of a molecule, only its metabolic rate.[10]

Principal Hazards:

-

Reproductive Toxicity: The parent compound, Misoprostol, is a potent abortifacient and is suspected of damaging fertility and the unborn child.[6][7] Exposure, particularly for pregnant individuals or those of childbearing potential, must be strictly avoided.

-

Gastrointestinal Effects: Ingestion can lead to gastrointestinal disturbances, including diarrhea, abdominal pain, nausea, and vomiting.[7]

-

Systemic Exposure Routes: As a fine powder, the primary routes of occupational exposure are inhalation and dermal contact. Accidental ingestion is also a risk.

| Hazard | Description | Source(s) |

| Fertility/Unborn Child | Suspected of damaging fertility or the unborn child. | [6][7] |

| Acute Ingestion | May cause gastrointestinal irritation, diarrhea, and abdominal pain. | [7] |

| Inhalation | Inhalation of dust can lead to systemic absorption and respiratory tract irritation. | [11] |

| Skin/Eye Contact | May cause irritation upon direct contact. Dermal absorption is a potential route of systemic exposure. | [11][12] |

Engineering Controls and Containment

The most critical step in ensuring safety is to minimize exposure through robust engineering controls. Personal Protective Equipment (PPE) should always be considered the last line of defense. The selection of controls depends on the quantity of powder being handled and the frequency of the task.[13]

-

Primary Containment (Minimum Requirement): All handling of this compound powder, including weighing and reconstitution, must be performed within a certified chemical fume hood to prevent the release of airborne particles into the laboratory environment.[14]

-

Enhanced Containment (Recommended for >10 mg or frequent use): For handling larger quantities or for repetitive tasks that increase the risk of aerosolization, a Containment Ventilated Enclosure (CVE), also known as a powder hood or balance enclosure, is highly recommended. For highly potent compounds, a flexible containment glove bag or a rigid glove box isolator provides the highest level of protection by creating a physical barrier between the operator and the compound.[13][15]

References

- 1. lifetechindia.com [lifetechindia.com]

- 2. veeprho.com [veeprho.com]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pccarx.com [pccarx.com]

- 7. cdn.pfizer.com [cdn.pfizer.com]

- 8. kmpharma.in [kmpharma.in]

- 9. chemwhat.com [chemwhat.com]

- 10. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]

- 11. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]

- 14. sds.edqm.eu [sds.edqm.eu]

- 15. aiha.org [aiha.org]

Introduction: The Role of Stable Isotope-Labeled Standards in Bioanalysis

An In-Depth Technical Guide to Misoprostol Acid D5: Properties, Applications, and Analytical Methodologies

In the landscape of modern pharmaceutical and clinical research, the precise quantification of drug metabolites is paramount for understanding pharmacokinetics, safety, and efficacy. Misoprostol, a synthetic analogue of prostaglandin E1 (PGE1), is a widely used medication for preventing gastric ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs) and has extensive applications in obstetrics and gynecology.[1][2][3][4] Upon administration, misoprostol is rapidly de-esterified to its biologically active metabolite, misoprostol acid.[1][5] The accurate measurement of misoprostol acid in biological matrices is therefore a critical aspect of clinical and preclinical studies. This guide focuses on this compound, the deuterium-labeled analogue of misoprostol acid, and its pivotal role as an internal standard in advanced analytical techniques.

Physicochemical Properties of this compound

This compound is a stable, isotopically labeled form of misoprostol acid, where five hydrogen atoms have been replaced by deuterium.[6] This substitution is fundamental to its application in mass spectrometry-based analytical methods.

Core Molecular Attributes

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₃₁D₅O₅ | [1][7] |

| Molecular Weight | 373.54 g/mol | [1][6][7] |

| CAS Number | 1337917-44-8 | [1][8] |

| Parent Drug | Misoprostol | [6] |

| IUPAC Name | 7-((1R, 2R)-3-Hydroxy-2-((E)-4-hydroxy-4-(methyl-d3)oct-1-en-1-yl-5, 5-d2)-5-oxocyclopentyl)heptanoic acid | [6][9] |

The deuterium labeling imparts a mass shift without significantly altering the chemical properties of the molecule. This characteristic is the cornerstone of its utility as an internal standard.

The Significance of Deuterium Labeling in Quantitative Analysis

The use of a deuterated internal standard like this compound is a gold-standard practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for bioanalysis.[10]

Causality Behind Using a Deuterated Standard:

-

Co-elution: this compound is chemically identical to the endogenous misoprostol acid, meaning it exhibits the same chromatographic behavior and will co-elute from the liquid chromatography column.

-

Correction for Matrix Effects: Biological samples (e.g., plasma, serum, tissue) are complex matrices that can cause ion suppression or enhancement in the mass spectrometer's ion source. Since the deuterated standard is affected by these matrix effects in the same way as the non-labeled analyte, it allows for accurate correction and reliable quantification.[10]

-

Accounting for Sample Loss: During the multi-step sample preparation process (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), some amount of the analyte can be lost.[11][12] The internal standard is added at the beginning of this process, and any loss of the standard is proportional to the loss of the analyte, enabling accurate back-calculation of the original concentration.

The following diagram illustrates the structural relationship and the positions of the deuterium atoms, which are crucial for its mass shift.

Caption: Molecular structure of this compound with deuterium atoms highlighted.

Experimental Protocol: Quantification of Misoprostol Acid in Human Plasma via LC-MS/MS

This section outlines a representative, self-validating protocol for the quantification of misoprostol acid in human plasma, utilizing this compound as an internal standard. This method is crucial for pharmacokinetic studies.[1][11]

Workflow Overview

The following diagram provides a high-level overview of the analytical workflow.

Caption: A typical workflow for the quantification of misoprostol acid in plasma.

Detailed Step-by-Step Methodology

1. Preparation of Standards and Quality Controls (QCs):

- Prepare a stock solution of misoprostol acid and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

- Create a series of calibration standards by spiking blank human plasma with known concentrations of misoprostol acid (e.g., ranging from 5 to 3000 pg/mL).[11][13]

- Prepare QC samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation:

- Thaw plasma samples, calibration standards, and QCs on ice.

- To a 200 µL aliquot of each sample, add 20 µL of the this compound internal standard working solution. Vortex briefly.

- Rationale: Adding the internal standard at the very beginning ensures it undergoes all subsequent extraction steps alongside the analyte, thereby accounting for any procedural losses.[10]

3. Solid-Phase Extraction (SPE):

- Condition an SPE cartridge (e.g., a reversed-phase polymer cartridge) with methanol followed by water.

- Load the plasma sample onto the cartridge.

- Wash the cartridge with a low-organic-content solvent to remove interfering substances.

- Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

- Rationale: SPE is a highly effective method for cleaning up complex biological samples and concentrating the analyte, leading to improved sensitivity and reduced matrix effects compared to simpler methods like protein precipitation.[11]

4. Evaporation and Reconstitution:

- Evaporate the eluate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.

- Rationale: This step concentrates the sample and ensures it is dissolved in a solvent compatible with the chromatographic system, leading to better peak shape and performance.

5. LC-MS/MS Analysis:

- Inject the reconstituted sample into an LC-MS/MS system.

- Chromatographic Separation: Use a C18 analytical column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

- Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

- MRM Transition for Misoprostol Acid: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 367.1 -> 249.1).[13]

- MRM Transition for this compound: Monitor the corresponding mass-shifted transition for the internal standard.

- Rationale: MRM provides high selectivity and sensitivity by monitoring a specific fragmentation pathway for the analyte and its internal standard, filtering out noise from other co-eluting compounds.[13]

6. Data Analysis and Quantification:

- Integrate the peak areas for both the misoprostol acid and this compound MRM transitions.

- Calculate the ratio of the analyte peak area to the internal standard peak area.

- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

- Determine the concentration of misoprostol acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals engaged in the quantitative analysis of misoprostol.[6][14] Its properties as a stable, isotopically labeled internal standard enable the development of robust, accurate, and reproducible bioanalytical methods.[10] By correcting for variability in sample preparation and matrix effects, this compound ensures the high fidelity of pharmacokinetic data, which is essential for both regulatory submissions and a deeper understanding of the therapeutic action of misoprostol.

References

- 1. lifetechindia.com [lifetechindia.com]

- 2. Novel applications of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alliedacademies.org [alliedacademies.org]

- 4. Misoprostol: discovery, development, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. veeprho.com [veeprho.com]

- 7. Misoprostol Acid-d5 | Axios Research [axios-research.com]

- 8. This compound | C21H36O5 | CID 46782384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemwhat.com [chemwhat.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. researchgate.net [researchgate.net]